2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a triazolo-triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include triazole derivatives and phenylacetyl chloride. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and implementing continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring or the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted phenyl or triazine derivatives.
Scientific Research Applications
2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Research: Acts as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazolo-triazine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. Additionally, the sulfur atom in the structure allows for diverse chemical reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H11F3N6O2S |
---|---|
Molecular Weight |
384.34 g/mol |
IUPAC Name |
2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H11F3N6O2S/c1-7-11(25)19-12-20-21-13(23(12)22-7)26-6-10(24)18-9-5-3-2-4-8(9)14(15,16)17/h2-5H,6H2,1H3,(H,18,24)(H,19,20,25) |
InChI Key |
WJUXFVMRWYSDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)NC1=O |
Origin of Product |
United States |
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